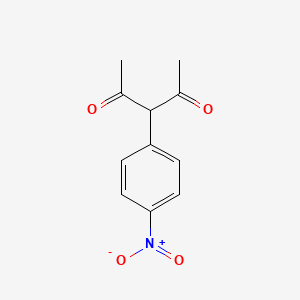

3-(4-Nitrophenyl)pentane-2,4-dione

説明

Foundational Significance of β-Diketone Scaffolds in Modern Organic and Materials Chemistry

β-Diketones are organic compounds characterized by two carbonyl groups separated by a single carbon atom. researchgate.net This structural motif, known as a β-diketone scaffold, is of fundamental importance due to its versatile reactivity and coordination properties. These compounds typically exist as a mixture of keto and enol tautomers, with the enol form often dominating and stabilized by a strong intramolecular hydrogen bond. nih.gov This tautomerism is a critical aspect of their chemical behavior. nih.govresearchgate.net

The significance of β-diketone scaffolds spans both organic synthesis and materials science:

In Organic and Medicinal Chemistry: They are valuable intermediates in the synthesis of a wide array of molecules. researchgate.net For instance, they serve as key building blocks for certain non-steroidal anti-inflammatory drugs (COX-2 inhibitors) which have also shown preclinical anticancer potential. researchgate.net Furthermore, the β-diketone moiety is found in natural products like curcuminoids, which are known for their antibacterial, neuroprotective, and anticancer properties. researchgate.netnih.gov Their adaptability as a synthetic scaffold allows for the introduction of various functional groups, making them a focus in the design of novel therapeutic agents. researchgate.net

In Materials Chemistry: The ability of the enol form of β-diketones to act as a bidentate chelating agent for many metal ions is a cornerstone of coordination chemistry. researchgate.netresearchgate.net The resulting metal β-diketonate complexes have found applications as NMR shift reagents, precursors for high-temperature superconducting metal oxides, and as components in the fabrication of luminescent materials. researchgate.net

Table 1: Applications of β-Diketone Scaffolds

| Field | Application | Examples/Notes |

|---|---|---|

| Organic/Medicinal Chemistry | Synthetic Intermediates | Building blocks for pharmaceuticals like COX-2 inhibitors. researchgate.net |

| Natural Product Scaffolds | Core structure in curcuminoids, known for biological activity. researchgate.netnih.gov | |

| Anticancer Drug Design | Versatile platform for developing new anticancer agents. researchgate.net | |

| Materials Chemistry | Metal Complex Formation | Form stable chelates with a majority of heavy metal cations. researchgate.net |

| Luminescent Materials | Used in the development of materials that emit light. researchgate.net | |

| Precursors for Deposition | Employed as molecular precursors in chemical vapor deposition (CVD). researchgate.net | |

| NMR Shift Reagents | Metal complexes can be used to simplify complex NMR spectra. researchgate.net |

Electronic and Steric Influence of Nitroaryl Moieties on Molecular Properties and Reactivity

A nitroaryl moiety is an aromatic ring that has been substituted with one or more nitro groups (–NO₂). The presence of this functional group profoundly impacts a molecule's properties through a combination of electronic and steric effects. nih.gov

Electronic Effects: The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This has two major consequences for the reactivity of the aromatic ring. Firstly, it deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. Secondly, it activates the ring for nucleophilic aromatic substitution (SNAr), as it can stabilize the negative charge of the intermediate formed during the reaction. numberanalytics.com The electronic properties of the nitro group can be influenced by the nature of the rest of the molecule. researchgate.net

Steric Effects: Steric hindrance refers to the influence of the size of a functional group on a reaction. A bulky group can physically impede the approach of a reagent to a particular reaction site. nih.govnumberanalytics.com The nitro group can exert a significant steric effect, especially when positioned ortho to the reaction center or adjacent to other bulky substituents. researchgate.netrsc.orgresearchgate.net This steric bulk can influence the regioselectivity of a reaction, for example, by favoring the formation of a para-substituted product over an ortho-substituted one during electrophilic substitution on a substituted benzene (B151609) ring. numberanalytics.com It can also slow down reaction rates by making the transition state more crowded and energetically unfavorable. numberanalytics.com

Table 2: Influence of the Nitroaryl Moiety on Chemical Reactivity

| Effect | Description | Consequence on Aromatic Ring Reactivity |

|---|---|---|

| Electronic | Strong electron-withdrawing nature. | Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack. numberanalytics.com |

| Steric | Occupies physical space, can hinder access to nearby atoms. | Can influence regioselectivity (e.g., para vs. ortho substitution) and reduce reaction rates. numberanalytics.comresearchgate.net |

Current State of Academic Inquiry Pertaining to 3-(4-Nitrophenyl)pentane-2,4-dione and its Functional Congeners

The specific compound this compound represents a concrete example where the principles of β-diketone chemistry and nitroaryl effects converge. Academic inquiry into this molecule and its analogues, or functional congeners, focuses on their synthesis, structure, and potential applications.

The synthesis of 3-substituted derivatives of pentane-2,4-dione is a well-established area of organic chemistry, with various methods available for creating a C-C bond at the central carbon of the dione (B5365651). researchgate.netacs.orgorgsyn.org The synthesis of this compound has been specifically reported in the literature. researchgate.net It has been noted that some earlier synthetic procedures were difficult to reproduce, which led to the development of improved methods. researchgate.net

Structurally, research on related compounds indicates that 3-aryl-pentane-2,4-diones crystallize in the enol tautomeric form, featuring a very short and strong intramolecular hydrogen bond between the two oxygen atoms. researchgate.net This structural feature is a key point of investigation. For example, 3-(4-azidophenyl)pentane-2,4-dione, which is synthesized from this compound, has been studied as a potential building block for constructing metal-organic frameworks (MOFs). researchgate.net

Research into functional congeners involves modifying the structure of this compound to understand structure-property relationships. This includes altering the substituent on the phenyl ring (e.g., 4-phenoxyphenyl, 4-isopropylphenyl) or changing the linker between the aryl group and the diketone core, as seen in 3-(4-nitro-phenylsulfanyl)-pentane-2,4-dione. researchgate.netsigmaaldrich.com Studies on other nitrophenyl-containing heterocyclic systems derived from related diketone starting materials are also being pursued to explore their biological activities. researchgate.netnih.gov

Table 3: Chemical Data for this compound and a Functional Congener

| Compound Name | Molecular Formula | CAS Number | Note |

|---|---|---|---|

| This compound | C₁₁H₁₁NO₄ | 89185-83-1 | The primary subject of this article. chemspider.com |

| 3-(4-nitro-phenylsulfanyl)-pentane-2,4-dione | C₁₁H₁₁NO₄S | 67302-30-1 | A congener with a sulfur atom linker. sigmaaldrich.com |

Structure

3D Structure

特性

CAS番号 |

89185-83-1 |

|---|---|

分子式 |

C11H11NO4 |

分子量 |

221.21 g/mol |

IUPAC名 |

3-(4-nitrophenyl)pentane-2,4-dione |

InChI |

InChI=1S/C11H11NO4/c1-7(13)11(8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11H,1-2H3 |

InChIキー |

IBXXQJNVHFSRAV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |

製品の起源 |

United States |

Advanced Synthetic Pathways and Methodological Innovations for 3 4 Nitrophenyl Pentane 2,4 Dione

Strategic Approaches to C-Arylation

The direct introduction of an aryl group at the α-position of a β-dicarbonyl compound, such as pentane-2,4-dione, represents a powerful synthetic transformation. Transition metal catalysis has emerged as a highly effective strategy for forging this C(sp³)-C(sp²) bond.

Transition Metal-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have proven to be a robust and economical choice for the C-arylation of active methylene (B1212753) compounds. These methods offer an alternative to traditional palladium-catalyzed approaches. organic-chemistry.org

An efficient and environmentally benign method for the synthesis of 3-aryl-pentane-2,4-diones has been developed utilizing copper oxide (CuO) nanoparticles as a heterogeneous catalyst. nih.gov This ligand-free approach involves the reaction of an aryl halide with pentane-2,4-dione in the presence of a suitable base and solvent.

In a specific application, 3-(4-nitrophenyl)pentane-2,4-dione was synthesized from p-nitroiodobenzene and pentane-2,4-dione (also known as acetylacetone). The reaction, catalyzed by CuO-nanoparticles, proceeded to an 83% yield within six hours. nih.gov A notable observation in these reactions is the enhanced reactivity of aryl halides bearing electron-withdrawing groups, such as the nitro group, which leads to good product yields. nih.gov The CuO-nanoparticle catalyst demonstrates excellent reusability, maintaining consistent activity for up to four cycles. nih.gov

Table 1: CuO-Nanoparticle Catalyzed C-Arylation of Pentane-2,4-dione with Various Aryl Halides nih.gov

| Entry | Aryl Halide | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | 3-Phenylpentane-2,4-dione | 8 | 80 |

| 2 | p-Nitroiodobenzene | This compound | 6 | 83 |

| 3 | p-Methyliodobenzene | 3-p-Tolylpentane-2,4-dione | 10 | 78 |

| 4 | m-Trifluoromethyliodobenzene | 3-(3-Trifluoromethylphenyl)pentane-2,4-dione | 7 | 81 |

The use of L-proline as a ligand in copper-catalyzed C-arylation reactions of active methylene compounds has been shown to be effective under relatively mild conditions. researchgate.netorganic-chemistry.org This catalytic system, typically employing copper(I) iodide (CuI) and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), facilitates the coupling of aryl halides with β-dicarbonyl compounds. researchgate.netorganic-chemistry.org

While a direct synthesis of this compound using this specific method is not detailed in the provided sources, the successful synthesis of related compounds, such as 3-(4-carboxyphenyl)pentane-2,4-dione from 4-iodobenzoic acid and acetylacetone (B45752), demonstrates the utility of this protocol. researchgate.net The reaction proceeds in a solvent like dimethyl sulfoxide (DMSO) at moderate temperatures. researchgate.netorganic-chemistry.org The compatibility of this method with various functional groups on the aryl halide suggests its potential applicability for the synthesis of the target nitro-substituted compound.

Mechanistic Aspects of C-Arylation Protocols

The mechanism of copper-catalyzed C-arylation of β-dicarbonyl compounds is believed to involve the formation of copper(I) and copper(III) intermediates. organic-chemistry.org The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species, followed by coordination of the enolate of the β-dicarbonyl compound. A subsequent reductive elimination from the resulting copper(III) intermediate would then yield the desired C-arylated product and regenerate the copper(I) catalyst. In some copper-catalyzed arylations of β-diketones, the process can also involve a C-C bond activation, leading to α-aryl ketones. organic-chemistry.orgbohrium.comacs.org

Derivatization from Precursors Bearing Nitrophenyl Functionality

An alternative synthetic strategy involves starting with a precursor that already contains the 4-nitrophenyl moiety and subsequently constructing the pentane-2,4-dione fragment.

Diazotization-Coupling Reactions (e.g., Japp-Klingemann Rearrangements for related compounds)

The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from the reaction of aryl diazonium salts with β-keto acids or β-keto esters. wikipedia.org This reaction proceeds via the coupling of the diazonium salt to the enolate of the β-dicarbonyl compound, followed by the cleavage of an acyl group. wikipedia.org

While this reaction typically yields arylhydrazones, it represents a relevant diazotization-coupling pathway involving pentane-2,4-dione. For instance, the coupling of aryldiazonium salts with pentane-2,4-dione in an alkaline medium is a known transformation to produce 3-(substituted-phenylazo)-pentane-2,4-diones. globalresearchonline.net In one study, the Japp-Klingemann reaction of diazotized 2,6-dinitroaniline with pentane-2,4-dione in aqueous hydrochloric acid was investigated, leading to the formation of the corresponding hydrazone. znaturforsch.comznaturforsch.com Although this does not directly yield the target C-arylated product, it demonstrates the reactivity of nitrophenyl diazonium salts with pentane-2,4-dione, which is a key step in related synthetic transformations. The initial product of such a coupling with 4-nitrobenzenediazonium chloride would be an azo compound, which would then need to undergo further reaction steps to potentially yield the desired this compound.

Condensation and Cycloaddition Strategies

The construction of the core structure of this compound relies predominantly on the formation of a carbon-carbon bond between the α-carbon of the pentane-2,4-dione backbone and the nitrophenyl ring. This is primarily achieved through advanced condensation reactions, particularly metal-catalyzed cross-coupling. While direct cycloaddition to form the final product is not a standard route, cycloaddition reactions represent a powerful tool in synthetic chemistry for building the requisite aromatic precursors.

Condensation via Metal-Catalyzed α-Arylation

The most effective and widely explored condensation strategy for synthesizing 3-aryl-β-dicarbonyl compounds is the direct α-arylation of the dicarbonyl enolate. This transformation is typically catalyzed by transition metals such as palladium or copper.

Palladium-Catalyzed Arylation: Palladium catalysis is a premier method for forming C(sp²)–C(sp³) bonds. organic-chemistry.org The reaction involves the coupling of an aryl halide or triflate (e.g., 1-iodo-4-nitrobenzene) with the enolate of pentane-2,4-dione. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the dicarbonyl enolate, and concluding with reductive elimination to yield the 3-arylated product and regenerate the catalyst. organic-chemistry.orgorganic-chemistry.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like O-arylation or self-condensation. Sterically hindered phosphine ligands are often employed to accelerate the reductive elimination step. organic-chemistry.org

Copper-Catalyzed Arylation: Copper-catalyzed methods, often considered more economical and sustainable alternatives to palladium, are also effective. The Ullmann condensation, a classic example, has been modernized for the arylation of β-dicarbonyl compounds. These reactions can be performed with aryl iodides in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). unirioja.es More recent developments utilize diaryliodonium salts as arylating agents, which can react under mild conditions with copper catalysts to furnish the desired products. mdpi.comrsc.org

Interactive Data Table: Key Parameters in Metal-Catalyzed Arylation of Pentane-2,4-dione

| Catalyst System | Arylating Agent | Base | Typical Solvent | Key Features |

| Pd(OAc)₂ / Phosphine Ligand | 4-Nitroaryl Halide | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | High efficiency and broad substrate scope. organic-chemistry.org |

| CuI | 4-Nitroaryl Iodide | NaH, K₂CO₃ | DMF, DMSO | Economical and effective for aryl iodides. unirioja.es |

| Cu(OTf)₂ | Diaryliodonium Salt | Organic Base | Toluene | Mild reaction conditions. mdpi.com |

| Metal-Free | Diaryliodonium Salt | Organic Base | DMF | Avoids transition metal contamination. su.se |

Cycloaddition Strategies

Cycloaddition reactions are powerful for constructing cyclic molecules and are fundamental to modern organic synthesis. nih.gov While not a direct route to this compound, they offer strategic pathways to synthesize complex aromatic precursors that could subsequently be functionalized.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a cornerstone for the synthesis of six-membered rings. A substituted diene and a dienophile can be reacted to form a cyclohexene ring, which can then be aromatized to generate a substituted benzene (B151609) ring. Conceptually, a nitro-substituted diene could be reacted with an appropriate dienophile, followed by aromatization and subsequent chain elaboration to install the pentane-2,4-dione moiety.

[3+2] Dipolar Cycloaddition: This class of reactions is highly effective for synthesizing five-membered heterocycles and carbocycles. beilstein-journals.org For instance, carbonyl ylides can undergo [3+2] cycloaddition with various dipolarophiles. nih.gov While not directly applicable to forming the target C-aryl bond, these methods are invaluable for creating other complex molecular architectures that could be precursors. acs.org

Sustainable and Scalable Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and scalability, aligning with the principles of green chemistry. rsc.org The production of this compound can be optimized by incorporating greener solvents, more efficient energy sources, and designing processes suitable for large-scale manufacturing.

Green Chemistry Approaches

Sustainable Solvents: A significant improvement involves replacing hazardous and volatile organic solvents (e.g., chlorinated hydrocarbons) with more environmentally benign alternatives. Research on the synthesis of related 3-substituted pentane-2,4-diones has shown the utility of industrially common ketones like methyl isobutyl ketone (MIBK), which can also aid in removing water azeotropically. researchgate.net Alcohols, such as ethanol, or even water, are increasingly explored for condensation reactions where feasible.

Catalyst Improvement: The shift from stoichiometric reagents to catalytic systems was a major step forward. Current efforts focus on developing metal-free arylation protocols, for example, using hypervalent iodine reagents to avoid residual heavy metals in the final product. su.se When metals are necessary, the use of abundant and less toxic options like copper is preferred over precious metals like palladium.

Scalability and Flow Chemistry

For industrial-scale synthesis, batch processing can present challenges related to heat transfer, mixing, and safety. Continuous flow chemistry offers a promising solution for the scalable synthesis of fine chemicals. In a flow reactor, reagents are pumped through a heated tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology can lead to higher yields, improved safety by minimizing the volume of reactive intermediates at any given time, and easier automation and scalability. thalesnano.com The C-arylation of dicarbonyl compounds is amenable to adaptation in continuous flow systems, potentially enabling a more efficient and safer large-scale production of this compound.

Interactive Data Table: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Parameter | Conventional Method | Sustainable/Scalable Method |

| Solvent | Chlorinated Solvents, DMF | Ethanol, MIBK, Water, Solvent-free |

| Catalyst | Stoichiometric reagents, Precious metals (Pd) | Abundant metals (Cu), Metal-free systems, Recyclable catalysts |

| Energy Source | Conventional heating (Oil bath) | Microwave irradiation, Ultrasound |

| Process Scale | Batch processing | Continuous flow chemistry |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

Elucidation of Chemical Reactivity and Transformational Pathways of 3 4 Nitrophenyl Pentane 2,4 Dione

Intramolecular Proton Transfer and Tautomeric Equilibria of the β-Diketone Core

The β-diketone moiety of 3-(4-nitrophenyl)pentane-2,4-dione is central to its reactivity, primarily due to the phenomenon of keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, leading to a dynamic equilibrium between the keto and enol forms.

Keto-Enol Tautomerism Dynamics

Like other β-dicarbonyl compounds, this compound exists as a mixture of two tautomeric forms: a diketo form and a more stable enol form. fiveable.measu.eduthecatalyst.org The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. quora.com This delocalization of electrons within the conjugated system contributes significantly to the stability of the enol tautomer. researchgate.net

The interconversion between the keto and enol forms can be catalyzed by either acid or base. fiveable.me In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by the removal of an α-proton to form the enol. Conversely, a base-catalyzed mechanism involves the deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. fiveable.me The rate of this tautomerization is generally slow enough to allow for the observation of both forms by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. asu.edued.gov

The equilibrium position is sensitive to the solvent environment. Non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in such environments. In contrast, polar protic solvents can form hydrogen bonds with the carbonyl groups of the keto form, thus stabilizing it and shifting the equilibrium towards the diketone. fiveable.memdpi.comresearchgate.net

Influence of the Nitrophenyl Substituent on Tautomeric Ratios

The presence of the 4-nitrophenyl group at the C3 position has a pronounced electronic effect on the keto-enol equilibrium. The nitro group is a strong electron-withdrawing group, which increases the acidity of the C3 proton. fiveable.meresearchgate.net This facilitates the formation of the enolate intermediate, thereby shifting the equilibrium further towards the enol form compared to unsubstituted pentane-2,4-dione. fiveable.me

Electrophilic and Nucleophilic Reactions at the C3 Position of the Pentane-2,4-dione System

The C3 carbon of this compound, situated between two carbonyl groups, is the primary site for various chemical transformations, including condensation, substitution, and addition reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Formation of Benzylidene Derivatives)

The active methylene (B1212753) group at the C3 position of β-diketones can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgsigmaaldrich.comalfa-chemistry.com In the case of this compound, while the C3 position is already substituted, the enol form can still react with electrophiles. However, a more common reaction for similar systems involves the condensation of an unsubstituted β-diketone with an aromatic aldehyde. For instance, the reaction of pentane-2,4-dione with benzaldehyde (B42025) in the presence of a basic catalyst like piperidine (B6355638) yields 3-benzylidene-2,4-pentanedione. chemicalbook.comsigmaaldrich.com A similar procedure using 3-nitrobenzaldehyde (B41214) has been reported to produce 3-(3-nitrobenzylidene)pentane-2,4-dione. researchgate.net

By analogy, it is conceivable that under specific conditions, reactions could be designed to introduce a benzylidene group at the C3 position, although this would require the displacement of the nitrophenyl group, a less common reaction pathway. More likely is the use of this compound in reactions where the enolate acts as a nucleophile.

Substitution and Addition Reactions

The C3 position of the enolate derived from this compound is nucleophilic and can undergo substitution reactions. A common example for β-diketones is alkylation. The enolate can be generated by a suitable base and then reacted with an alkyl halide. researchgate.netorgsyn.org For instance, 3-methylpentane-2,4-dione can be synthesized by reacting pentane-2,4-dione with methyl iodide in the presence of a base like potassium carbonate. orgsyn.org While specific examples for the alkylation of this compound are not prevalent in the literature, the general principle suggests that further substitution at the C3 position would be challenging due to steric hindrance from the existing nitrophenyl group.

Halogenation at the C3 position of β-diketones is also a well-known transformation. tcichemicals.comlibretexts.org Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used to introduce a halogen atom at the active methylene position.

Transformations of the Nitroarene Moiety

The nitro group on the phenyl ring of this compound is susceptible to a variety of chemical transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. commonorganicchemistry.comjsynthchem.com Other reagents that can effect this transformation include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid, and sodium borohydride (B1222165) in the presence of a suitable catalyst. masterorganicchemistry.comjsynthchem.com The resulting 3-(4-aminophenyl)pentane-2,4-dione would be a valuable intermediate for the synthesis of more complex molecules, such as pharmaceuticals or dyes. nih.gov

The following table summarizes the key reactive sites and potential transformations of this compound:

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Product(s) |

| β-Diketone Core | Keto-Enol Tautomerism | Solvent dependent equilibrium | Mixture of keto and enol forms |

| C3 Position | Knoevenagel Condensation (by analogy) | Aromatic aldehyde, basic catalyst | Benzylidene derivatives (less likely) |

| C3 Position | Alkylation (by analogy) | Alkyl halide, base | C3-alkylated derivatives (sterically hindered) |

| C3 Position | Halogenation (by analogy) | NCS, NBS | C3-halogenated derivatives |

| Nitro Group | Reduction | H₂, Pd/C or Raney Ni; Sn/HCl; Fe/HCl | 3-(4-Aminophenyl)pentane-2,4-dione |

Coordination Chemistry and Ligand Properties

The β-diketone moiety within this compound is a classic chelating ligand in coordination chemistry. Through deprotonation of the active methylene carbon, it forms a β-diketonate anion that can coordinate to a wide range of metal ions.

The keto-enol tautomerism of β-diketones is central to their coordinating ability. In the presence of a base, the enol form is deprotonated to generate an enolate anion, which is a bidentate ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. iosrjournals.orgmdpi.com Transition metals, lanthanides, and actinides readily form complexes with β-diketonates. iosrjournals.orgresearchgate.net

For this compound, the coordination behavior is expected to be similar to that of acetylacetone (B45752) (pentane-2,4-dione), but the electronic properties of the complexes will be influenced by the electron-withdrawing nitro-substituted phenyl group at the C3 position. These complexes can have various stoichiometries, such as [M(L)₂] or [M(L)₃], depending on the metal ion's charge and coordination number. The synthesis of these complexes is often achieved by reacting a metal salt with the β-diketone ligand in a suitable solvent, sometimes in the presence of a base to facilitate deprotonation. nih.govrsc.org The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties. For example, hydrazono derivatives of pentane-2,4-dione have been shown to form stable complexes with various transition metals. researchgate.netnih.gov

Table 2: Examples of Metal Ions Forming Complexes with β-Diketone Ligands

| Metal Ion | Typical Coordination Geometry | Example Complex Formula |

| Copper(II) | Square Planar or Octahedral | [Cu(acac)₂] |

| Cobalt(III) | Octahedral | [Co(acac)₃] |

| Nickel(II) | Octahedral | [Ni(acac)₂(H₂O)₂] |

| Iron(III) | Octahedral | [Fe(acac)₃] |

| Zinc(II) | Tetrahedral or Octahedral | [Zn(acac)₂(H₂O)] |

| Palladium(II) | Square Planar | [Pd(acac)₂] |

| Platinum(II) | Square Planar | [Pt(acac)₂] |

| Note: 'acac' refers to the acetylacetonate (B107027) ligand, the parent β-diketonate of pentane-2,4-dione. The coordination behavior of 3-(4-nitrophenyl)pentane-2,4-dionate would be analogous. |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The properties of MOFs, such as pore size, shape, and functionality, can be tuned by carefully selecting the metal and organic components. While carboxylates are the most common linkers, β-diketonates have also been explored for the construction of MOFs. nih.govmdpi.comjyu.fi

The this compound ligand, with its β-diketonate coordinating sites and a functionalizable nitro group, presents an interesting candidate for MOF synthesis. The nitro group could either be retained to impart specific properties to the MOF pores or be post-synthetically modified, for example, by reduction to an amine, to introduce new functionalities. mdpi.com The use of functionalized ligands is a key strategy in designing MOFs for specific applications like gas storage, separation, and catalysis. researchgate.net

Furthermore, metal complexes of β-diketones are widely investigated as catalysts in various organic transformations. researchgate.netprinceton.eduresearchgate.netnih.gov These complexes can catalyze reactions such as polymerizations, hydrogenations, and cross-coupling reactions. rsc.org The catalytic activity can be tuned by modifying the substituents on the β-diketone ligand. The electron-withdrawing nature of the 4-nitrophenyl group in this compound would influence the electronic properties of the metal center in its complexes, potentially modulating their catalytic performance. While specific catalytic applications of this compound complexes are not widely reported, the general catalytic potential of metal β-diketonates suggests that this is a promising area for future research. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Nitrophenyl Pentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 3-(4-nitrophenyl)pentane-2,4-dione, ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific protons and carbons within the molecule and for investigating the dynamic equilibrium between its tautomeric forms.

The ¹H NMR spectrum of a related compound, 7-acetyl-4-cyano-1,6-dimethyl-3-ethylthio-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline, shows distinct signals that can be used for structural analogy. For instance, the aromatic protons of the 4-nitrophenyl group typically appear as doublets in the downfield region, around δ 8.13–8.15 ppm and δ 7.35–7.37 ppm, due to the strong electron-withdrawing nature of the nitro group. nih.gov The methyl protons of the acetyl groups in similar structures are observed as sharp singlet signals. nih.gov

In the context of this compound, one would expect to see characteristic signals for the nitrophenyl group protons. The methine proton at the C3 position and the methyl protons of the two acetyl groups would also have distinct chemical shifts. The exact positions of these signals would be influenced by the solvent and the predominant tautomeric form.

The ¹³C NMR spectrum provides complementary information. The carbons of the nitrophenyl ring, the carbonyl carbons of the dione (B5365651) moiety, the central C3 carbon, and the methyl carbons would all resonate at characteristic chemical shifts. DFT calculations on similar β-diketone systems, such as 1-(n-pyridinyl)butane-1,3-diones, have been used to aid in the assignment of ¹³C NMR spectra. ruc.dk

Below is a table predicting the expected ¹H and ¹³C NMR chemical shifts for the major tautomeric form of this compound based on analogous compounds.

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Protons (ortho to NO₂) | ~ 8.2 | Carbonyl Carbons (C=O) | ~ 190-200 |

| Aromatic Protons (meta to NO₂) | ~ 7.5 | Aromatic Carbon (C-NO₂) | ~ 147 |

| Methine Proton (CH) | ~ 4.5 (keto) / ~16 (enol OH) | Aromatic Carbons (CH) | ~ 124, 130 |

| Methyl Protons (CH₃) | ~ 2.2 | Methine Carbon (C3) | ~ 60 |

| Enolic Proton (OH) | ~ 16 | Methyl Carbons (CH₃) | ~ 25-30 |

β-Diketones like this compound exist as a mixture of keto and enol tautomers in solution. orientjchem.orgencyclopedia.pub The equilibrium between these forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. encyclopedia.pub However, rapid intramolecular proton transfer can occur in the enol form, leading to averaged signals for the two methyl groups. encyclopedia.pub

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. orientjchem.org For 3-phenyl-2,4-pentanedione, theoretical studies have shown that the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The presence of the electron-withdrawing nitro group in this compound is expected to influence the keto-enol equilibrium.

Dynamic NMR studies, which involve acquiring spectra at different temperatures, can provide information about the rate of exchange between the tautomeric forms. researchgate.net In some cases, the proton exchange can be rapid, leading to broadened or averaged signals. researchgate.net The use of deuterated solvents can also help in identifying exchangeable protons, such as the enolic hydroxyl proton. ruc.dk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying intermolecular and intramolecular interactions, such as hydrogen bonding.

In the IR spectrum of this compound, characteristic absorption bands are expected for the key functional groups. The strong electron-withdrawing nitro group (NO₂) will exhibit symmetric and asymmetric stretching vibrations. For a related compound, hydrazine (B178648), (4-nitrophenyl)-, these are observed in the spectrum. nist.gov The carbonyl groups (C=O) of the diketone moiety will give rise to intense stretching bands. In similar diketone compounds, these bands are typically found in the region of 1700-1730 cm⁻¹ for the keto form. nih.gov

The presence of the enol tautomer would be indicated by a broad O-H stretching band due to the intramolecular hydrogen bond, typically in the range of 2500-3200 cm⁻¹, and a C=C stretching band around 1600-1650 cm⁻¹. The C-N stretching and various bending vibrations of the nitrophenyl group would also be present.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The N-H stretching modes, for instance, have been studied using Raman spectroscopy to investigate hydrogen bonding. nih.gov

The table below summarizes the expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~ 1520 |

| Nitro (NO₂) | Symmetric Stretch | ~ 1340 |

| Carbonyl (C=O) | Stretch (Keto form) | ~ 1700-1730 |

| Carbonyl (C=O) | Stretch (Enol form) | ~ 1600-1650 |

| Hydroxyl (O-H) | Stretch (Enol form, H-bonded) | ~ 2500-3200 (broad) |

| C-H (Aromatic) | Stretch | ~ 3000-3100 |

| C-H (Aliphatic) | Stretch | ~ 2850-3000 |

The strength of the intramolecular hydrogen bond in the enol form can be inferred from the position and width of the O-H stretching band. A stronger hydrogen bond generally leads to a broader and lower frequency band. ruc.dknih.gov

Electronic Absorption (UV-Vis) Spectroscopy and Solvatochromic Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the nitrophenyl group and the dicarbonyl moiety. The 4-nitrophenyl group is a strong chromophore. In related compounds like 4-nitrophenyl boronic acid pinacol (B44631) ester, a strong absorption is observed around 400 nm in basic media, corresponding to the 4-nitrophenolate (B89219) species. researchgate.net For bis-(p-nitrophenyl)-methane in methanol, an absorption maximum is also observed. spectrabase.com

The electronic transitions are likely to be of the π → π* and n → π* type. The π → π* transitions, which are typically more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the nitrophenyl ring and the enol form of the diketone. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. The presence of the electron-withdrawing nitro group significantly influences the energy of these transitions, often causing a red shift (bathochromic shift) compared to the unsubstituted phenyl derivative.

The position and intensity of the absorption bands in the UV-Vis spectrum can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov By measuring the UV-Vis spectra in a series of solvents with varying polarities, the nature of the solute-solvent interactions can be investigated.

For molecules with a significant change in dipole moment upon electronic excitation, a change in solvent polarity will lead to a shift in the absorption maximum. A positive solvatochromism (a red shift with increasing solvent polarity) suggests that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a blue shift with increasing solvent polarity) indicates that the ground state is more polar. The presence of the nitro group and the carbonyl groups in this compound suggests that it will exhibit solvatochromic behavior. researchgate.netjocpr.com

By plotting the energy of the absorption maximum (in cm⁻¹) against a solvent polarity parameter (like the Reichardt's dye ET(30) value), a linear correlation can often be obtained, providing a quantitative measure of the solvatochromic effect. This analysis can provide insights into the nature of the electronic transitions and the distribution of electron density in the ground and excited states.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), it allows for the determination of a unique molecular formula. For this compound, with a chemical formula of C₁₁H₁₁NO₄, the expected exact mass of the neutral molecule is 221.0688 Da. HRMS analysis, likely using a soft ionization technique like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), whose measured m/z would confirm the molecular formula. lupinepublishers.com

Beyond formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to probe the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. rsc.org The fragmentation of this compound would be expected to follow pathways characteristic of its two main functional moieties: the nitrophenyl group and the β-diketone core. researchgate.netlibretexts.org

Key fragmentation pathways anticipated for the [M+H]⁺ ion include:

Loss of the nitro group: Neutral loss of NO₂ (46.0055 Da) or NO (29.9979 Da) is a common fragmentation for aromatic nitro compounds. researchgate.netnih.gov

Cleavage of the dione moiety: Alpha cleavage adjacent to the carbonyl groups can lead to the loss of acetyl groups (CH₃CO, 43.0184 Da) or larger fragments. The charge can remain on the nitrogen-containing fragment. youtube.com

Sequential losses: Complex fragmentation involving rearrangements and sequential losses, such as the loss of H₂O followed by CO, can also occur.

A plausible fragmentation pathway helps to piece together the molecular structure, corroborating evidence from other spectroscopic methods.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment Formula | Description | Predicted m/z (Da) |

| [C₁₁H₁₂NO₄]⁺ | Protonated Molecular Ion [M+H]⁺ | 222.0761 |

| [C₁₁H₁₂NNaO₄]⁺ | Sodium Adduct [M+Na]⁺ | 244.0580 |

| [C₁₁H₁₁O₂]⁺ | Loss of NO₂ | 175.0754 |

| [C₉H₈NO₂]⁺ | Loss of Acetyl (CH₃CO) | 162.0550 |

| [C₇H₆NO₂]⁺ | Loss of Diketene (C₄H₄O₂) | 136.0393 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

An SC-XRD study of this compound would reveal its exact molecular geometry. Like other β-diketones, the pentane-2,4-dione moiety is expected to exist predominantly in its enol tautomeric form. researchgate.net This form is stabilized by a strong intramolecular O-H···O hydrogen bond, which creates a nearly planar six-membered ring. researchgate.net

The analysis would also determine the conformation defined by the torsion angle between the plane of the nitrophenyl ring and the plane of the enol ring. Due to potential steric repulsion between the ortho hydrogens of the phenyl ring and the acetyl groups, a non-coplanar arrangement is likely. Similar structures, like N-(2-nitrophenyl)maleimide, exhibit significant dihedral angles between the aromatic and heterocyclic rings due to steric repulsion involving the nitro group. nih.gov

Table 2: Expected Molecular Geometry Parameters for this compound (based on analogous structures)

| Parameter | Description | Expected Value | Reference Analogue |

| C-C (enol ring) | Carbon-carbon bond in the enol moiety | ~1.40 Å | Pentane-2,4-dione derivatives rsc.org |

| C-O (enol ring) | Carbon-oxygen bond in the enol moiety | ~1.29 Å | Pentane-2,4-dione derivatives researchgate.net |

| O···O distance | Intramolecular hydrogen bond distance | ~2.5 Å | Pentane-2,4-dione derivatives researchgate.net |

| C-N (nitro) | Carbon-nitrogen bond of the nitro group | ~1.47 Å | p-nitrophenyl derivatives nih.gov |

| N-O (nitro) | Nitrogen-oxygen bond of the nitro group | ~1.22 Å | p-nitrophenyl derivatives nih.gov |

| Dihedral Angle | Angle between phenyl and enol rings | 30-60° | Substituted nitrophenyl systems nih.gov |

The crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, the primary interactions would be weak C-H···O hydrogen bonds, where hydrogen atoms from the phenyl ring or methyl groups act as donors to the oxygen atoms of the carbonyl and nitro groups of neighboring molecules. nih.gov

Furthermore, the electron-deficient nature of the 4-nitrophenyl ring makes it a prime candidate for engaging in π-π stacking interactions. iucr.orgiucr.org In many crystal structures containing nitrophenyl groups, these rings arrange in parallel or anti-parallel offset stacks to maximize electrostatic attraction. nih.govnih.gov These interactions are characterized by centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | C-H (phenyl, methyl) | O=C (carbonyl) | 2.2 - 2.8 (H···O) |

| Hydrogen Bond | C-H (phenyl, methyl) | O=N (nitro) | 2.2 - 2.8 (H···O) |

| π-π Stacking | Nitrophenyl Ring Centroid | Nitrophenyl Ring Centroid | 3.5 - 4.0 |

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact in red. nih.goviucr.org Decomposing the surface into a 2D fingerprint plot provides a quantitative summary of the different types of contacts and their relative contributions to the crystal packing. For a molecule like this compound, it is anticipated that H···H, O···H, and C···H contacts would be the most significant contributors, as seen in many organic crystals. iucr.orgnih.gov

Table 4: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Predicted Contribution (%) | Reference Analogue |

| H···H | 35 - 45% | 2-nitro-3-phenyl-9H-carbazole iucr.org |

| O···H / H···O | 25 - 35% | N-(2-nitrophenyl)maleimide nih.gov |

| C···H / H···C | 15 - 25% | 2-nitro-3-phenyl-9H-carbazole iucr.org |

| C···C (π-π) | 3 - 8% | N/A |

| N···H / H···N | < 2% | 2-nitro-3-phenyl-9H-carbazole iucr.org |

Complementing this is Energy Framework Analysis , which calculates the interaction energies (electrostatic, dispersion, repulsion, and total) between molecular pairs within the crystal. iucr.org This analysis visualizes the energetic architecture, often showing that for molecules with significant π-systems, the packing is dominated by dispersion forces, which are characteristic of the π-π stacking interactions. iucr.org The resulting framework would illustrate the topology and relative strength of the interactions holding the crystal lattice together, providing a deeper understanding of its stability.

An in-depth analysis of the computational and quantum mechanical properties of this compound reveals significant insights into its electronic structure, reactivity, and dynamic behavior. Through the application of advanced theoretical models, researchers can meticulously map its molecular landscape.

Advanced Applications and Emerging Research Frontiers of 3 4 Nitrophenyl Pentane 2,4 Dione

Design and Synthesis of Functional Materials

Precursors for Optoelectronic Devices and Nonlinear Optical (NLO) Materials

The unique molecular structure of 3-(4-nitrophenyl)pentane-2,4-dione, featuring both an electron-donating diketone moiety and a potent electron-withdrawing nitro group on the phenyl ring, makes it a compelling candidate for the development of advanced functional materials, particularly in the realms of optoelectronics and nonlinear optics (NLO). Organic materials are increasingly sought after for these applications due to their large molecular plasticity, rapid response times, and high nonlinear polarization rates. nih.gov The key to their functionality lies in the delocalization of π-electrons within the molecular framework, which can be readily influenced by the presence of electron-donating and accepting groups. nih.gov

The presence of the nitro group in compounds like (E)-4-(4-nitrophenyl)but-3-en-2-one, a structurally related ketone, has been shown to enhance the nonlinear optical properties. semanticscholar.org Theoretical and experimental studies on similar organic molecules demonstrate that a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) leads to higher polarizability and, consequently, a more significant NLO response. nih.gov For instance, in a study of non-fullerene acceptor-based compounds, a derivative, MSTD7, exhibited a high first hyperpolarizability (βtotal) of 13.44 × 10–27 esu and second-order hyperpolarizability ⟨γ⟩ of 3.66 × 10–31 esu, underscoring the potential of such tailored organic structures. nih.gov

Research on 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), another nitro-functionalized organic compound, revealed a significant third-order nonlinear optical susceptibility (χ(3)) of 2.72 × 10−13 esu and a second-order hyperpolarizability (γh) of 0.281 × 10−31 esu. researchgate.net These values are comparable to other well-regarded NLO materials, suggesting that the 4-nitrophenyl group is a critical component for achieving desirable NLO properties. researchgate.net The investigation of (E)-4-(4-nitrophenyl) but-3-en-2-one (B6265698) also highlighted its potential for optoelectronic applications, with its nonlinear effects becoming more pronounced at higher concentrations. semanticscholar.org The combination of a β-diketone structure, which can act as a versatile ligand, with the NLO-active 4-nitrophenyl group positions this compound as a valuable precursor for creating novel metal complexes and polymers with enhanced optical and electronic properties.

Components in Self-Assembled Systems and Supramolecular Architectures

The field of supramolecular chemistry leverages non-covalent interactions to construct complex and functional architectures from molecular building blocks. frontiersin.org β-Diketones, including this compound, are particularly well-suited for this purpose due to their ability to form stable complexes with a wide range of metal ions. These metal complexes can then act as nodes or linkers in the formation of larger, self-assembled structures.

The dynamic and reversible nature of coordination bonds is frequently exploited to create well-organized supramolecular self-assemblies. frontiersin.org For example, dipyrrin (B1230570) complexes have been used to create sophisticated architectures like helices and macrocycles. frontiersin.org Similarly, the β-diketone group in this compound can coordinate with metal ions, and the resulting complexes can self-assemble into ordered arrays. The presence of the nitrophenyl group can further influence the packing and intermolecular interactions within these assemblies through dipole-dipole interactions or hydrogen bonding, leading to unique material properties.

The synthesis of mesogenic (liquid crystalline) compounds often utilizes β-diketone derivatives as key intermediates. unirioja.es These can be converted into pyrazoles, isoxazoles, or used to form coordination complexes that exhibit liquid crystalline phases. unirioja.es The strong dipole moment associated with the β-diketone group, enhanced by the nitrophenyl substituent, can increase the anisotropy of molecular polarizability, a key factor in promoting mesogenic behavior. unirioja.es This opens up possibilities for using this compound to design novel liquid crystals for display technologies and other advanced applications. The ability to form such ordered, yet dynamic, structures is a hallmark of supramolecular chemistry and highlights the potential of this compound in the creation of new functional materials.

Role in Catalysis and Enzyme Inhibition (Contextualized from related β-diketones)

Development of Catalytic Systems in Organic Transformations

While specific catalytic applications of this compound are not extensively documented, the broader class of β-diketones and their metal complexes are well-established as versatile catalysts in a variety of organic transformations. The utility of these compounds stems from the diverse coordination chemistry of the β-diketonate ligand, which can be fine-tuned by altering the substituents on the diketone backbone.

Metal complexes of β-diketones, such as those derived from pentane-2,4-dione (acetylacetone), are known to catalyze reactions including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. For example, the hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine, a crucial step in polyurethane production, is achieved through catalytic hydrogenation using solid catalysts. mdpi.com While this example doesn't directly involve a β-diketone catalyst, it illustrates the importance of catalytic processes in industrial chemistry.

The introduction of a 4-nitrophenyl group to the pentane-2,4-dione framework can influence the electronic properties of the resulting metal complexes, thereby modulating their catalytic activity and selectivity. The electron-withdrawing nature of the nitro group can affect the Lewis acidity of the metal center, potentially enhancing its catalytic performance in certain reactions. Furthermore, the synthesis of various substituted pentane-2,4-diones has been explored for creating intermediates for coordination complexes with potential applications in catalysis. unirioja.es The development of new catalytic systems is an active area of research, and the unique electronic and steric properties of this compound make it an intriguing ligand for the design of novel, highly efficient catalysts for organic synthesis.

Chemical Sensors and Detection Systems (e.g., for Metal Ions using related azo derivatives)

The structural framework of this compound can be chemically modified to create sensitive and selective chemical sensors. A particularly effective strategy involves the synthesis of azo derivatives, which are known for their chromogenic properties and ability to act as indicators.

Azo compounds, characterized by the -N=N- functional group, often exhibit significant color changes in response to environmental stimuli such as pH or the presence of specific metal ions. For instance, Azo Violet, which is p-nitrobenzeneazoresorcinol, is used as a pH indicator and for the detection of magnesium salts. wikipedia.org The intense color of these compounds arises from the extended π-electron system, and any perturbation of this system, such as through chelation with a metal ion, can lead to a noticeable shift in the absorption spectrum. wikipedia.org

By analogy, an azo derivative of this compound, such as 3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione, could be synthesized. lookchem.com The β-diketone moiety in such a molecule would provide a chelating site for metal ions. Upon binding of a metal ion, the electronic structure of the entire molecule would be altered, leading to a color change that could be detected visually or spectrophotometrically. This principle forms the basis for colorimetric sensors. The synthesis of such azo dyes typically involves the diazotization of an aniline, in this case, 4-nitroaniline, followed by coupling with a suitable partner, here the β-diketone. wikipedia.org The versatility of this approach allows for the tuning of the sensor's selectivity towards different metal ions by modifying the structure of the β-diketone and the substituents on the aromatic ring.

Building Blocks for Complex Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in organic and medicinal chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, and functional materials. sigmaaldrich.comossila.com this compound, with its multiple reactive sites, serves as a valuable and versatile building block for the synthesis of a variety of complex heterocyclic scaffolds. sigmaaldrich.com

The 1,3-dicarbonyl moiety of the pentane-2,4-dione core is particularly reactive towards binucleophiles, enabling the construction of five- and six-membered rings through condensation reactions. A classic example is the reaction of β-dicarbonyl compounds with hydrazine (B178648) or its derivatives to yield pyrazoles, and with hydroxylamine (B1172632) to form isoxazoles. unirioja.es These reactions provide a straightforward route to highly functionalized heterocyclic systems. The presence of the 4-nitrophenyl group at the 3-position of the pentane-2,4-dione can influence the reactivity and subsequent properties of the resulting heterocycles.

Furthermore, derivatives of 3,4-dihydro-2(1H)-pyridones, which can be synthesized from precursors like β-keto esters, have been identified as privileged structures with a broad range of biological activities. mdpi.com For instance, 4-(4-nitrophenyl)-3,4-dihydropyridone derivatives have shown potent inhibitory activity against certain enzymes. mdpi.com This highlights the potential of incorporating the 4-nitrophenyl group into heterocyclic frameworks to create biologically active molecules. The ability to readily construct such complex and often pharmacologically relevant structures underscores the significance of this compound as a key synthetic intermediate in the development of new chemical entities. mdpi.comnih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Contributions

The study of 3-(4-nitrophenyl)pentane-2,4-dione has led to significant academic discoveries, primarily centered on its synthesis, structural properties, and its role as a ligand in coordination chemistry. The compound is typically synthesized via methods analogous to Claisen condensation, although reproducibility has been noted as a challenge, leading to the development of improved procedures. researchgate.net

A pivotal contribution has been the detailed structural elucidation of the compound. X-ray crystallography has revealed that this compound exists in the solid state as its enol tautomer, characterized by a notably short intramolecular O-H···O hydrogen bond. researchgate.net This strong hydrogen bonding is a key feature influencing the molecule's stability and properties. Like other β-dicarbonyl compounds, it exhibits keto-enol tautomerism, an equilibrium that can be influenced by the solvent environment. orientjchem.orgmasterorganicchemistry.comlibretexts.org The enol form is generally stabilized by the intramolecular hydrogen bond and conjugation within the chelate ring. libretexts.orgnih.gov

In the field of coordination chemistry, this compound functions effectively as a bidentate ligand, chelating with metal ions through its two oxygen atoms. This has been demonstrated through the synthesis of metal complexes, such as with copper(II). nih.gov These complexes are considered valuable precursors for constructing more complex supramolecular structures and metal-organic frameworks (MOFs). researchgate.netnih.gov

Table 1: Selected Crystallographic and Spectroscopic Data

This table summarizes key structural parameters for 3-substituted pentane-2,4-dione derivatives, highlighting the short intramolecular hydrogen bond characteristic of the enol form.

| Compound Derivative | O···O Distance (Å) | Technique | Reference |

| This compound | 2.445 | X-ray Crystallography | researchgate.net |

| 3-(4-Cyanophenyl)pentane-2,4-dione | 2.456 (2) | X-ray Crystallography | nih.gov |

| 3-(4-Phenoxyphenyl)pentane-2,4-dione | 2.443 | X-ray Crystallography | researchgate.net |

| 3-(4-Isopropylphenyl)pentane-2,4-dione | 2.419 | X-ray Crystallography | researchgate.net |

Identification of Unexplored Research Avenues and Challenges

Despite the foundational knowledge established, numerous research avenues for this compound remain underexplored. A primary challenge is the lack of comprehensive investigation into its biological activities. While related β-dicarbonyl structures and their metal complexes have been explored for various pharmacological effects, including as potential antitumor agents, a systematic screening of this compound and its derivatives for antimicrobial, anticancer, or other bioactivities is notably absent. researchgate.netnih.gov

The potential of this compound in materials science is another significant, yet underdeveloped, area. The presence of the electron-withdrawing nitro group suggests possible applications in nonlinear optical (NLO) materials or as a component in charge-transfer systems. However, dedicated studies to characterize these properties and integrate the compound into functional materials have not been extensively pursued. Its role as a building block for metal-organic frameworks (MOFs) has been suggested but requires more in-depth exploration to realize its potential for applications in gas storage or catalysis. researchgate.net

Furthermore, while the formation of metal complexes is known, the catalytic potential of these complexes has not been systematically evaluated. A significant opportunity exists to explore their efficacy in various organic transformations, which presents challenges in catalyst design, optimization of reaction conditions, and understanding mechanistic pathways.

Interdisciplinary Research Opportunities

The distinct chemical features of this compound create a fertile ground for interdisciplinary research collaborations.

Medicinal Chemistry and Biology: The compound's structure provides a scaffold that can be derivatized to create libraries of new molecules. Collaboration between synthetic chemists and biologists could drive the design and testing of these derivatives as potential enzyme inhibitors or other bioactive agents, leveraging the nitro group for further functionalization. nih.gov

Materials Science and Engineering: Joint efforts between chemists and materials scientists could unlock the compound's potential in advanced materials. Research could focus on incorporating it into novel polymers or as a functional ligand in MOFs for applications in sensing, electronics, or separations. The ability of related dione (B5365651) compounds to form polymer inclusion membranes for metal extraction suggests a possible direction for this research. researchgate.net

Computational and Experimental Chemistry: A synergistic approach combining theoretical modeling and experimental work could accelerate the discovery of new applications. Density Functional Theory (DFT) calculations, for instance, can predict the stability of tautomers and the electronic properties of metal complexes, guiding experimentalists in designing more efficient catalysts or materials. orientjchem.orgbohrium.com

Environmental and Analytical Chemistry: There is an opportunity to explore the use of this compound and its metal complexes in environmental applications. This could involve developing selective chemosensors for detecting metal ions or other pollutants, or investigating their potential in photocatalytic degradation of contaminants, requiring expertise from analytical, environmental, and engineering disciplines.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Nitrophenyl)pentane-2,4-dione, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between aryl amines and diketones. For example, derivatives of pentane-2,4-dione can react with substituted nitroaromatic amines under acidic or basic conditions. A study using 3-chloroaniline achieved a 95% yield by reacting with pentane-2,4-dione in ethanol under reflux . Optimization strategies include:

- Catalyst selection : Acidic conditions (e.g., HCl) enhance electrophilic substitution.

- Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product suppression.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Confirms the presence of methyl (δ ~2.2 ppm) and aromatic protons (δ ~7.5–8.2 ppm for nitroaryl groups).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the nitrophenyl and diketone moieties .

- Elemental analysis : Validates stoichiometry (C:H:N:O ratios).

- UV-Vis : Identifies π→π* transitions in the nitroaryl group (λmax ~270–320 nm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which can cause irritation or systemic toxicity .

- Ventilation : Work in a fume hood to avoid inhalation of vapors linked to dizziness or respiratory distress .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and bases (e.g., NaOH), as incompatibility may lead to exothermic reactions .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what catalytic applications exist?

Methodological Answer: The diketone moiety chelates metals (e.g., Mo, Cu) via its enolate form, forming stable complexes. For instance:

- Molybdenum complexes : Exhibit catalytic activity in oxidation reactions. A study showed that Mo(VI) complexes with Schiff base derivatives of pentane-2,4-dione catalyze sulfoxidation with >80% efficiency .

- Coordination geometry : The nitro group enhances electron-withdrawing effects, stabilizing metal centers in low oxidation states .

Q. How can enzymatic interactions with this compound be studied, and what insights do they provide?

Methodological Answer:

- Enzyme assays : Use ancestral carbonyl reductases to measure substrate-specific activity (e.g., 3.2 U/mg for pentane-2,4-dione derivatives) .

- Docking studies : Molecular docking with CYP450 isoforms (e.g., CYP3A4) predicts metabolic pathways and potential toxicity .

- Kinetic analysis : Determine and to compare reactivity with other diketones (e.g., biacetyl: 8.5 U/mg vs. pentane-2,4-dione: 3.2 U/mg) .

Q. How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

Methodological Answer:

- Control experiments : Replicate conditions (solvent, temperature, metal salt) from conflicting studies. For example, discrepancies in Mo complex activity may arise from variations in solvent polarity .

- Spectroscopic monitoring : Use in situ IR or UV-Vis to track intermediate species during catalysis.

- Computational modeling : DFT calculations can identify electronic or steric factors influencing catalytic efficiency .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

Methodological Answer:

Q. What mechanistic role does this compound play in cyclization or annulation reactions?

Methodological Answer:

- Acid-mediated cyclization : Under HCl, the diketone undergoes decarbonylation to form odorless thioether derivatives (e.g., 86% yield for 1-(1,3-dithian-2-ylidene)propan-2-one) .

- Base-induced rearrangements : Alkaline conditions (10% NaOH) can cleave sulfonamide groups, yielding ketones (76% efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。